molecular formula C12H15ClO B7848293 1-(5-Chloro-2-methylphenyl)-3-methylbutan-1-one

1-(5-Chloro-2-methylphenyl)-3-methylbutan-1-one

Cat. No.: B7848293
M. Wt: 210.70 g/mol
InChI Key: XBAQBHOXGOADQH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-3-methylbutan-1-one is a substituted aromatic ketone featuring a phenyl ring with a chlorine atom at the 5-position and a methyl group at the 2-position, coupled with a branched 3-methylbutan-1-one chain. Such compounds are typically synthesized via Friedel-Crafts acylation or similar methods .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-8(2)6-12(14)11-7-10(13)5-4-9(11)3/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAQBHOXGOADQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs 5-chloro-2-methyltoluene as the aromatic substrate and 3-methylbutanoyl chloride as the acylating agent. Anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the generation of the acylium ion intermediate. The reaction proceeds under inert conditions (e.g., dry dichloromethane or nitrobenzene) at 0–25°C for 6–24 hours.

Key steps :

  • Formation of the acylium ion:

    RCOCl+AlCl3RCO+AlCl4\text{RCOCl} + \text{AlCl}_3 \rightarrow \text{RCO}^+ \text{AlCl}_4^-
  • Electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity.

Optimization and Yield Data

Optimized conditions from analogous syntheses report yields of 65–78%. Critical parameters include:

  • Molar ratio : A 1:1.2 ratio of aromatic substrate to acyl chloride maximizes yield.

  • Solvent : Nitrobenzene improves electrophilicity but complicates purification; dichloromethane is preferred for laboratory-scale synthesis.

  • Catalyst loading : 1.2 equivalents of AlCl₃ ensures complete acylium ion formation.

Table 1. Friedel-Crafts Acylation Optimization

ParameterOptimal ValueYield (%)
SolventDichloromethane72
Temperature (°C)0–2568–75
Reaction Time (h)1270

Grignard Reagent-Mediated Ketonization

An alternative route involves the reaction of Grignard reagents with nitriles or esters, followed by hydrolysis to yield the target ketone. This method avoids the use of strong Lewis acids, making it suitable for acid-sensitive substrates.

Synthetic Pathway

  • Formation of the Grignard reagent :

    3-Methylbutylmagnesium bromide+5-chloro-2-methylbenzonitrileIntermediate imine\text{3-Methylbutylmagnesium bromide} + \text{5-chloro-2-methylbenzonitrile} \rightarrow \text{Intermediate imine}
  • Hydrolysis :

    Imine+H2OThis compound\text{Imine} + \text{H}_2\text{O} \rightarrow \text{this compound}

Performance Metrics

  • Yield : 55–62%.

  • Advantages : Avoids AlCl₃, reducing side reactions.

  • Limitations : Requires strict anhydrous conditions and low temperatures (−20°C).

Transition-Metal-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to couple pre-functionalized fragments. For example, Suzuki-Miyaura coupling between a boronic acid derivative and a ketone precursor offers regioselectivity.

Protocol Overview

  • Synthesis of 5-chloro-2-methylphenylboronic acid via directed ortho-metalation.

  • Coupling with 3-methylbutanoyl chloride using Pd(PPh₃)₄ as the catalyst.

Reaction equation :

Ar-B(OH)2+RCOClPd(0)Ar-COR+Byproducts\text{Ar-B(OH)}_2 + \text{RCOCl} \xrightarrow{\text{Pd(0)}} \text{Ar-COR} + \text{Byproducts}

Yield and Scalability

  • Yield : 50–60%.

  • Catalyst loading : 5 mol% Pd achieves optimal turnover.

  • Scalability : Suitable for multi-gram synthesis but limited by boronic acid availability.

Comparative Analysis of Methods

Table 2. Method Comparison

MethodYield (%)CostScalability
Friedel-Crafts65–78LowHigh
Grignard55–62ModerateModerate
Cross-Coupling50–60HighLow

Key observations :

  • Friedel-Crafts acylation offers the best balance of yield and cost.

  • Cross-coupling is preferred for derivatives requiring regiochemical precision.

Industrial-Scale Considerations

Large-scale production favors continuous-flow Friedel-Crafts processes, which enhance heat management and reduce catalyst usage. Patents describe tubular reactors with in-line purification systems, achieving >90% purity at throughputs of 10–20 kg/day .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3,6’-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl ketones depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-3,6’-dimethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3’-Chloro-3,6’-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring influence the compound’s binding affinity and specificity towards these targets. The ketone group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Chloro-2-methylphenyl)-3-methylbutan-1-one with structurally related compounds, emphasizing substituent effects on molecular weight, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications/Notes
This compound (Target) C₁₂H₁₅ClO ~210.7 (estimated) 5-Cl, 2-CH₃ Predicted higher hydrophobicity due to methyl substitution; moderate boiling point Potential intermediate in drug synthesis; structural analog data suggests utility.
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one C₁₂H₁₅ClO₂ 226.7 5-Cl, 2-OCH₃ LogD (pH 5.5) = 17.3; higher polarity than methyl analog due to methoxy group Likely used in crystallography or medicinal chemistry (acid pKa ~17.3) .
1-(4-Chlorophenyl)-3-methylbutan-1-one C₁₁H₁₃ClO 196.67 4-Cl Boiling point: 281.1±13.0 °C (predicted); density: 1.075 g/cm³ Pharmaceutical impurity; commercial availability noted .
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₂ClFO₂ 230.66 3-Cl, 5-F, 2-OH Hydroxyl group enables hydrogen bonding; higher molecular weight Potential bioactivity (e.g., antimicrobial) inferred from hydroxylated analogs .
1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one C₁₃H₁₈O₂ 206.28 4-OH, 3-CH₃, 5-CH₃ Melting/boiling points unspecified; hydroxyl enhances solubility in polar solvents Discontinued commercial product; likely used in specialty synthesis .
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride C₁₀H₂₁ClN₂O 220.74 Diazepane ring substitution Nitrogen-rich structure; salt form improves stability Pharmaceutical research (e.g., CNS-targeting compounds) .

Key Observations:

Substituent Effects on Polarity :

  • Methoxy (OCH₃) and hydroxyl (OH) groups increase polarity compared to methyl (CH₃), enhancing solubility in polar solvents .
  • Chlorine and fluorine atoms contribute to molecular weight and lipophilicity, influencing bioavailability and logD values .

Hydrogen Bonding and Crystal Packing :

  • Hydroxyl-substituted derivatives (e.g., ) exhibit stronger intermolecular interactions, affecting crystallization patterns and stability .

Synthetic Utility :

  • Friedel-Crafts reactions are common for synthesizing such ketones, with substituent positioning (e.g., 5-Cl vs. 4-Cl) directing regioselectivity .

Biological Activity

1-(5-Chloro-2-methylphenyl)-3-methylbutan-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro-substituted aromatic ring attached to a ketone functional group. This specific arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth:

Bacterial Strain MIC (µg/mL)
E. coli62.5
Staphylococcus aureus78.12

These findings highlight the potential of this compound as an alternative to conventional antibiotics, especially in light of rising antibiotic resistance .

Anticancer Properties

The anticancer activity of this compound has been evaluated using various cancer cell lines, including HL-60 (human leukemia) and MCF-7 (breast cancer). The compound demonstrated cytotoxic effects in vitro, with IC50 values indicating its potency:

Cell Line IC50 (µM)
HL-600.91 ± 0.03
MCF-7Not specified

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Flow cytometry analysis revealed that treatment with the compound led to increased levels of phosphorylated H2AX, indicating DNA damage .

Case Study: HL-60 Cell Line

In a detailed study involving HL-60 cells, treatment with varying concentrations of this compound resulted in:

  • Inhibition of cell proliferation : Significant reductions in BrdU incorporation were observed.
  • Induction of apoptosis : Early and late apoptotic cell fractions increased by up to 27.6% at higher concentrations.

This data suggests that the compound not only inhibits cancer cell growth but also triggers programmed cell death, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. Preliminary research indicates that it may bind to enzymes or receptors involved in cell cycle regulation and apoptosis pathways. Ongoing studies aim to elucidate these interactions more clearly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Chloro-2-methylphenyl)-3-methylbutan-1-one?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 5-chloro-2-methyltoluene reacts with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%) .
  • Key Considerations : Monitor reaction temperature to avoid over-acylation byproducts. Use anhydrous conditions to prevent catalyst deactivation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, ketone carbonyl at δ 208–210 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z 224.07 for C₁₂H₁₄ClO).
  • X-ray Crystallography : Resolves stereoelectronic effects; related aryl ketone structures show planarity between the carbonyl and aryl ring .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Store in a cool, dry place away from oxidizers. Dispose of waste via halogenated solvent containers. MedChemExpress emphasizes that only trained personnel should handle this compound in authorized facilities .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity assays (e.g., IC₅₀ variability) may arise from differences in cell lines, metabolite interference, or assay sensitivity. Validate findings using orthogonal methods:

  • Orthogonal Assays : Combine enzyme inhibition studies with cell-based viability assays.
  • In Silico Modeling : Dock the compound into target proteins (e.g., COX-2) to predict binding modes and compare with experimental data .
    • Case Study : A 2017 study resolved conflicting IC₅₀ values by standardizing assay conditions (pH 7.4, 37°C) and using a positive control (e.g., indomethacin) .

Q. What experimental designs mitigate organic degradation during long-term stability studies?

  • Methodological Answer :

  • Temperature Control : Store samples at 4°C with continuous cooling to slow hydrolysis/oxidation.
  • Analytical Monitoring : Use GC-MS or HPLC every 24 hours to track degradation products (e.g., chlorinated byproducts).
  • Matrix Stabilization : Add antioxidants (e.g., BHT) to aqueous solutions. A 2024 study found that cooling extended sample stability from 9 to 48 hours .

Q. How can impurity profiles be systematically analyzed in batch synthesis?

  • Methodological Answer :

  • HPLC-MS : Identify impurities (e.g., di-acylated byproducts) using a C18 column and gradient elution.
  • Comparative Analysis : Cross-reference with databases (e.g., PubChem) for known chlorinated analogs .
  • Table : Common impurities and their retention times:
ImpurityRetention Time (min)m/z [M+H]⁺
Di-acylated derivative12.3310.12
Chlorotoluene residue5.8140.02

Q. What are the limitations of using computational models to predict this compound’s reactivity?

  • Methodological Answer :

  • Electron-Deficient Aryl Groups : DFT calculations may underestimate steric effects of the 5-chloro-2-methyl substituent.
  • Solvent Effects : Implicit solvent models (e.g., COSMO-RS) fail to capture specific hydrogen-bonding interactions in polar aprotic solvents. Validate predictions with kinetic studies (e.g., monitoring acylation rates via UV-Vis) .

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